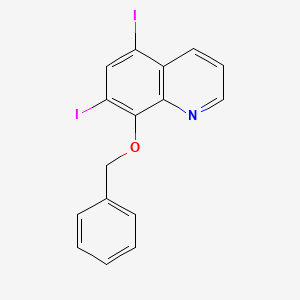

8-(Benzyloxy)-5,7-diiodoquinoline

Description

Contextualization within the Quinoline (B57606) Compound Class

Quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. britannica.comwikipedia.org First isolated from coal tar in 1834, this class of compounds is characterized by a double-ring structure. britannica.comnih.gov Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and material science, with over 200 biologically active quinoline and quinazoline (B50416) alkaloids identified. wikipedia.org

The quinoline structure is a versatile platform for chemical modification, allowing for the introduction of various functional groups at different positions. frontiersin.orgnih.gov This functionalization is key to the diverse properties and applications of quinoline derivatives. frontiersin.orgnih.gov 8-(Benzyloxy)-5,7-diiodoquinoline is a prime example of a polysubstituted quinoline, featuring a benzyloxy group at the 8-position and iodine atoms at the 5- and 7-positions. This specific substitution pattern imparts unique chemical reactivity and properties to the molecule, making it a valuable intermediate in the synthesis of more complex structures.

Significance of Substituted Quinoline Scaffolds in Organic Synthesis and Functional Materials

Substituted quinoline scaffolds are of paramount importance in organic synthesis due to their role as building blocks for a wide array of complex molecules. rsc.org The functionalization of the quinoline ring is a transformative strategy that expands the chemical space and enhances the pharmacological profile of its derivatives. rsc.orgrsc.org The precise and selective introduction of different functional groups allows chemists to fine-tune the electronic and steric properties of the resulting molecules, leading to novel compounds with improved efficacy and target selectivity in various applications. rsc.org

In the realm of functional materials, substituted quinolines are integral to the development of dyes, sensors, and corrosion inhibitors. wikipedia.org For instance, the 2- and 4-methyl derivatives of quinoline are precursors to cyanine (B1664457) dyes. wikipedia.org The ability of the quinoline nucleus to engage in various chemical transformations, including electrophilic and nucleophilic substitutions, makes it a versatile platform for creating materials with tailored optical and electronic properties. nih.gov

Overview of Current Research Trajectories Involving Dihaloquinoline Derivatives

Recent research has increasingly focused on dihaloquinoline derivatives as versatile intermediates in palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Sonogashira, and Stille couplings, are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly functionalized quinoline-based structures. researchgate.net

The presence of two halogen atoms, as in 5,7-dihaloquinolines, offers the potential for sequential and site-selective functionalization. This allows for the controlled and stepwise introduction of different substituents, leading to the creation of complex and diverse molecular architectures that would be difficult to access through other synthetic routes. researchgate.net

An exploration of advanced synthetic methodologies has led to refined pathways for producing this compound and its essential precursors. These methods focus on achieving high regioselectivity and yield, which are crucial for the compound's applications in further chemical synthesis.

Structure

3D Structure

Properties

IUPAC Name |

5,7-diiodo-8-phenylmethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11I2NO/c17-13-9-14(18)16(15-12(13)7-4-8-19-15)20-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJSTBWDOCIDAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C3=C2N=CC=C3)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11I2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Chemical Reactivity and Functional Group Transformations of 8 Benzyloxy 5,7 Diiodoquinoline

Palladium-Catalyzed Carbonylation Reactions

Palladium-catalyzed carbonylation reactions are powerful tools for the introduction of carbonyl-containing functional groups into aromatic systems. nih.gov In the case of 8-(benzyloxy)-5,7-diiodoquinoline, these reactions offer a pathway to novel quinoline (B57606) derivatives with potential applications in various fields.

A key feature of the palladium-catalyzed aminocarbonylation of this compound is the high regioselectivity observed. The reaction preferentially occurs at the C-5 position, leaving the iodo group at the C-7 position intact for potential further modifications. researchgate.net This selectivity is attributed to the electronic and steric environment of the two iodo-substituents.

The selective aminocarbonylation of this compound with various primary and secondary amines in the presence of a palladium catalyst and carbon monoxide leads to the high-yield synthesis of 5-carboxamido-7-iodo-8-benzyloxyquinolines. uc.ptuc.pt This reaction provides a straightforward method for introducing a carboxamide group at a specific position on the quinoline ring. uc.pt The general reaction is depicted below:

Reaction Scheme: Synthesis of 5-Carboxamido-7-iodo-8-benzyloxyquinolines

A schematic showing the palladium-catalyzed aminocarbonylation of this compound with a generic amine (HNR'R") to yield the corresponding 5-carboxamido-7-iodo-8-benzyloxyquinoline.

The reaction is typically carried out using a palladium(II) acetate/triphenylphosphine catalyst system. uc.pt The remaining iodoarene functionality at the C-7 position makes these products valuable intermediates for further synthetic transformations. researchgate.netuc.pt

The structure of the amine nucleophile (N-nucleophile) plays a significant role in the outcome of the aminocarbonylation reaction. While a range of primary and secondary amines can be successfully employed to generate the corresponding 5-carboxamido derivatives, the reactivity of the amine can influence reaction conditions and yields. uc.ptd-nb.info

For instance, research has shown that both simple primary and secondary amines, as well as more complex structures like amino acid esters, can serve as effective N-nucleophiles in this transformation. researchgate.net The choice of amine can be tailored to introduce specific functionalities into the final product, thereby allowing for the creation of a diverse library of quinoline derivatives.

Table 1: Examples of N-Nucleophiles Used in the Regioselective Aminocarbonylation of this compound

| N-Nucleophile | Resulting Product Type |

|---|---|

| Primary Amines (e.g., tert-butylamine) | 5-(N-tert-butylcarboxamido)-7-iodo-8-benzyloxyquinoline |

| Secondary Amines (e.g., piperidine) | 5-(Piperidine-1-carbonyl)-7-iodo-8-benzyloxyquinoline |

| Amino Acid Esters | 5-(N-alkoxycarbonylalkylcarboxamido)-7-iodo-8-benzyloxyquinoline |

This table provides a summary of different types of amines that have been successfully used as N-nucleophiles in the regioselective aminocarbonylation of this compound, leading to a variety of 5-carboxamido derivatives.

Under specific reaction conditions, it is possible to achieve double carbonylation and further functionalization of the this compound core. These reactions open up pathways to more complex, polyfunctionalized quinoline derivatives. uc.pt

By modifying the reaction conditions, such as increasing the carbon monoxide pressure and reaction time, it is possible to drive the carbonylation at both the C-5 and C-7 positions. uc.pt The use of a highly reactive amine, such as tert-butylamine (B42293), can facilitate the formation of the 5,7-bis(carboxamide) derivative. uc.pt However, achieving high yields of the bis-carboxamide can be challenging, and it is often formed alongside other products. uc.pt For example, with tert-butylamine as the nucleophile under optimized conditions (20 bar CO, 58 h), the 5,7-dicarboxamide was obtained in a 40% isolated yield. uc.pt

An interesting outcome of the double carbonylation process is the potential for double carbonyl insertion, leading to the formation of a ketocarboxamide functionality. uc.pt In the case of this compound, when using a reactive amine like tert-butylamine under elevated CO pressure, a carboxamide-ketocarboxamide derivative can be formed as a minor product. uc.pt Specifically, double carbonyl insertion at the C-5 position can occur, yielding a 7-(N-tert-butylcarboxamido)-5-(N-tert-butylglyoxylamido)-8-benzyloxyquinoline. uc.pt This demonstrates the intricate control that can be exerted over the reaction outcome by tuning the reaction parameters. uc.pt

Table 2: Products from Double Carbonylation and Polyfunctionalization of this compound with tert-Butylamine

| Product Type | Functional Groups | Position of Functionalization |

|---|---|---|

| Bis-Carboxamide | Two carboxamide groups | C-5 and C-7 |

| Carboxamide-Ketocarboxamide | One carboxamide and one ketocarboxamide group | Carboxamide at C-7, Ketocarboxamide at C-5 |

This table summarizes the types of polyfunctionalized products that can be obtained from the double carbonylation reactions of this compound using tert-butylamine as the N-nucleophile, highlighting the formation of both bis-carboxamide and carboxamide-ketocarboxamide derivatives.

Double Carbonylation and Polyfunctionalization Pathways

Role of Carbon Monoxide Pressure in Chemoselectivity

In the palladium-catalyzed aminocarbonylation of this compound, the pressure of carbon monoxide (CO) plays a crucial role in determining the chemoselectivity of the reaction, specifically influencing whether mono- or dicarbonylation occurs. Research has shown that at a lower CO pressure of 20 bar, the reaction can be selectively directed towards monocarbonylation at the more reactive C5 position. libretexts.orgacs.org For instance, the reaction of this compound with various primary and secondary amines under these conditions yields the corresponding 5-carboxamido-7-iodo-8-benzyloxyquinoline derivatives. libretexts.orgacs.org

Conversely, increasing the CO pressure to 80 bar can promote double carbonylation, leading to the formation of bis(glyoxylamido) products, particularly when a less sterically hindered amine like tert-butylamine is used. libretexts.orgacs.org This pressure-dependent selectivity allows for the controlled synthesis of either mono- or difunctionalized quinoline derivatives from the same starting material.

| CO Pressure (bar) | Observed Product Type | Notes |

|---|---|---|

| 20 | Monocarbonylation (at C5) | Favors the formation of 5-carboxamido-7-iodo-8-benzyloxyquinolines. |

| 80 | Double Carbonylation | Promotes the formation of 5,7-bis(glyoxylamido) derivatives, especially with less hindered amines. |

Reductive Elimination and Dehydroiodination Phenomena

In the context of palladium-catalyzed reactions of this compound and its analogues, reductive elimination and dehydroiodination are significant competing pathways that can influence product distribution. Dehydroiodination, the formal removal of hydrogen iodide, is particularly prominent in the 8-hydroxy analogue.

Studies on the aminocarbonylation of 5,7-diiodo-8-hydroxyquinoline have revealed that under the reaction conditions, dehydroiodination is a major competing reaction, leading to the formation of 8-hydroxyquinoline (B1678124) as the primary product. libretexts.orgwikipedia.org This process is thought to proceed via a palladium-hydrido intermediate, which is generated from the reaction of the palladium catalyst with the amine nucleophile. Subsequent reductive elimination from this intermediate results in the dehydroiodinated product.

While the 8-benzyloxy analogue is more inclined to undergo the desired carbonylation, dehydroiodination can still occur as a side reaction. The presence of the benzyl (B1604629) protecting group appears to suppress, but not entirely eliminate, this pathway. The facile dehydroiodination of the 8-hydroxy analogue highlights the influence of the C8 substituent on the reactivity of the diiodoquinoline system.

Cross-Coupling Strategies at the Aryl Iodide Positions

The carbon-iodine bonds at the C5 and C7 positions of this compound are prime sites for the introduction of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These strategies enable the synthesis of a diverse array of substituted quinolines.

The Sonogashira reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the alkynylation of this compound. This reaction typically employs a palladium catalyst in the presence of a copper(I) co-catalyst and an amine base.

While specific studies on the Sonogashira coupling of this compound are not extensively reported, research on the closely related 5- and 7-iodo-8-hydroxyquinolines provides valuable insights. The synthesis of 5- and 7-phenylethynyl-8-hydroxyquinolines has been successfully achieved through Sonogashira coupling, demonstrating the feasibility of this transformation on the diiodoquinoline core. researchgate.net The reactivity of the iodo-substituents generally follows the order I > Br > Cl, and for dihaloquinolines, the reaction often occurs preferentially at the more electrophilic position. libretexts.org It is anticipated that this compound would undergo sequential or double Sonogashira coupling with various terminal alkynes to yield the corresponding 5,7-dialkynyl derivatives.

| Iodoquinoline Substrate | Alkyne | Catalyst System | Expected Product |

|---|---|---|---|

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI/Et₃N | 8-(Benzyloxy)-5,7-bis(phenylethynyl)quinoline |

| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI/Et₃N | 8-(Benzyloxy)-5,7-bis(trimethylsilylethynyl)quinoline |

The Suzuki-Miyaura reaction, which couples an organoboron compound with an aryl or vinyl halide, is another highly effective method for the functionalization of the this compound scaffold. Given the higher reactivity of the C-I bond compared to the C-Br bond, it is expected that the conditions developed for the Suzuki-Miyaura coupling of 5,7-dibromo-8-alkoxyquinolines can be readily adapted for the diiodo analogue.

Research on the Suzuki-Miyaura coupling of 5,7-dibromo-8-methoxyquinoline (B102607) with various arylboronic acids has shown that high yields of the corresponding 5,7-diaryl-8-methoxyquinolines can be achieved using a dichlorobis(triphenylphosphine)palladium(II) catalyst. organic-chemistry.org By extrapolation, it is anticipated that this compound will react similarly with a range of aryl- and heteroarylboronic acids to produce 5,7-diaryl-8-(benzyloxy)quinolines. The milder reaction conditions often associated with the Suzuki-Miyaura coupling make it a versatile and widely applicable method for the synthesis of complex quinoline derivatives.

| Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Toluene/Water | 8-Methoxy-5,7-bis(4-(methylthio)phenyl)quinoline | 85 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Toluene/Water | 8-Methoxy-5,7-bis(4-methoxyphenyl)quinoline | 70 |

Suzuki-Miyaura Type Cross-Coupling Reactions (Extrapolation from Dibromo Analogues)

Arylation and Heteroarylation of the Diiodoquinoline Core

The carbon-iodine bonds at the 5- and 7-positions of the this compound scaffold serve as handles for introducing aryl and heteroaryl substituents through palladium-catalyzed cross-coupling reactions. These transformations are fundamental for creating complex molecular architectures. Key among these methods are the Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination. wikipedia.orgwikipedia.orglibretexts.org

Research has shown that palladium-catalyzed aminocarbonylation of this compound proceeds with high regioselectivity. researchgate.net The reaction preferentially occurs at the 5-position, leaving the iodo group at the 7-position untouched and available for subsequent functionalization. researchgate.net This selective reactivity allows for a stepwise approach to building dissimilarly substituted quinolines.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orgorganic-chemistry.org While direct studies on this compound are not extensively detailed in the provided results, the successful amination of the analogous 8-(benzyloxy)-5-bromoquinoline (B3049327) demonstrates the feasibility of this reaction on the quinoline core. ias.ac.in This reaction typically employs a palladium catalyst with sterically demanding phosphine (B1218219) ligands. ias.ac.inresearchgate.net

The Heck reaction , which forms carbon-carbon bonds by coupling aryl halides with alkenes, is another applicable transformation. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by palladium complexes and typically requires a base. wikipedia.org The reactivity of aryl iodides in Heck reactions is generally high, suggesting that this compound would be a suitable substrate. wikipedia.orglibretexts.org

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoborane and an organohalide, catalyzed by a palladium(0) complex. libretexts.org Given the high reactivity of aryl iodides, this reaction is expected to be highly efficient for the arylation of the diiodoquinoline core. libretexts.org

Table 1: Key Arylation and Heteroarylation Reactions

| Reaction Type | Description | Typical Catalysts/Reagents | Reference |

|---|---|---|---|

| Aminocarbonylation | Introduction of a carboxamide group at the 5-position with high regioselectivity. | Palladium(0) catalysts, CO, Amine (N-nucleophile) | researchgate.net |

| Buchwald-Hartwig Amination | Formation of a C-N bond between the quinoline core and an amine. | Palladium catalysts (e.g., Pd(OAc)₂), Phosphine ligands (e.g., Johnphos, BINAP) | wikipedia.orgias.ac.in |

| Heck Reaction | Formation of a C-C bond by coupling with an alkene to form a substituted alkene. | Palladium catalysts (e.g., Pd(OAc)₂, PdCl₂), Base (e.g., Et₃N, K₂CO₃) | wikipedia.orgorganic-chemistry.org |

| Suzuki-Miyaura Coupling | Formation of a C-C bond by coupling with a boronic acid or ester. | Palladium(0) complexes, Base | libretexts.org |

Selective Deprotection of the Benzyloxy Group

The benzyl ether in this compound serves as a robust protecting group for the 8-hydroxyl function. organic-chemistry.org Its removal is a crucial step in the synthesis of many biologically active 8-hydroxyquinoline derivatives. researchgate.net The cleavage of this ether can be accomplished through various methods, with the choice of method depending on the functional groups present in the rest of the molecule. organic-chemistry.orgmpg.de

V. Computational and Theoretical Investigations of 8 Benzyloxy 5,7 Diiodoquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to predict a variety of molecular properties with a good balance between accuracy and computational cost. For 8-(Benzyloxy)-5,7-diiodoquinoline, DFT calculations can elucidate its fundamental geometric and electronic features.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable structure is found.

The conformation of this molecule is largely dictated by the orientation of the benzyloxy group relative to the quinoline (B57606) ring system. The bulky iodine atoms at positions 5 and 7 introduce significant steric hindrance and electronic effects, influencing the planarity of the quinoline ring and the preferred dihedral angles of the benzyloxy substituent. researchgate.net Computer-aided conformational analysis, which can involve techniques like molecular dynamics simulations and cluster analysis, helps in identifying the low-energy conformers of the molecule. nih.gov The presence of multiple rotatable bonds, particularly the C-O-C linkage of the benzyloxy group, means that several local energy minima may exist. DFT calculations can precisely determine the bond lengths, bond angles, and dihedral angles for the most stable conformer.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated) Note: This table presents hypothetical data based on typical values for similar structures as direct experimental or published computational data for this specific molecule is not available.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C5-I | ~2.10 Å |

| C7-I | ~2.10 Å | |

| C8-O | ~1.37 Å | |

| O-CH₂ | ~1.43 Å | |

| Bond Angle | C4-C5-I | ~120° |

| C6-C7-I | ~121° | |

| C8-O-CH₂ | ~117° | |

| Dihedral Angle | C7-C8-O-CH₂ | Variable (Conformation-dependent) |

The electronic properties of a molecule are key to understanding its reactivity and optical characteristics. Frontier Molecular Orbital (FMO) theory is a central concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play a crucial role. libretexts.orgpearson.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and can be more easily excited. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring and the oxygen atom of the benzyloxy group. The LUMO is likely distributed over the quinoline ring system, with significant contributions from the carbon atoms bonded to the electron-withdrawing iodine atoms. DFT calculations can precisely map the spatial distribution of these orbitals and calculate their energy levels.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Calculated) Note: This table presents hypothetical data for illustrative purposes.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.85 | Highest Occupied Molecular Orbital |

| LUMO | -1.95 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 3.90 | Indicator of Chemical Reactivity |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting these spectra by computing the harmonic vibrational frequencies and their corresponding intensities. researchgate.net This theoretical prediction is invaluable for assigning the bands observed in experimental spectra to specific molecular motions.

For this compound, the calculated spectrum would show characteristic peaks corresponding to:

C-I stretching vibrations: Expected at low frequencies due to the heavy mass of the iodine atom.

Quinoline ring vibrations: Including C-C and C-N stretching and ring deformation modes.

Benzyloxy group vibrations: Such as C-O-C stretching, CH₂ bending, and phenyl ring modes.

A study on the related 5,7-diiodo-8-hydroxyquinoline using DFT (B3LYP/6-31G*) showed good agreement between calculated and observed spectral data, providing a basis for interpreting the vibrational modes of the diiodo-substituted quinoline core. researchgate.net The inclusion of the benzyl (B1604629) group would introduce additional bands related to the phenyl ring and the ether linkage.

Beyond covalent bonds, weaker non-covalent interactions (NCIs) play a critical role in determining molecular conformation and crystal packing. nih.gov NCI analysis is a computational tool used to visualize and identify these weak interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. wiley-vch.descispace.com This partitioning allows for the characterization of chemical bonds and non-covalent interactions through the analysis of topological features of the electron density, such as bond critical points (BCPs). scispace.com

For this compound, these analyses could reveal:

Intramolecular Halogen Bonds: The potential for weak interactions between the iodine atoms (acting as Lewis acids) and the nitrogen or oxygen atoms within the same molecule.

π-π Stacking: Possible intramolecular interactions between the electron clouds of the quinoline and the benzyl rings.

Hydrogen Bonds: Weak C-H···I or C-H···N interactions that contribute to conformational stability.

These methods provide a detailed picture of the bonding and interaction landscape of the molecule, which is crucial for understanding its behavior in different environments.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction pathway and understand the factors that control reaction outcomes.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions, are powerful synthetic tools for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org In a molecule like this compound, which possesses two distinct C-I bonds at positions 5 and 7, the question of regioselectivity arises: which C-I bond will react preferentially?

The reactivity of the two C-I bonds is influenced by both steric and electronic factors. The C5 and C7 positions have different electronic environments due to their proximity to the nitrogen atom and the benzyloxy group. Quantum chemical modeling can rationalize the observed regioselectivity by:

Modeling the Oxidative Addition Step: This is often the rate-determining and selectivity-determining step in palladium-catalyzed cross-coupling cycles.

Calculating Transition State Energies: DFT calculations can determine the activation energy barriers for the palladium catalyst to insert into the C5-I bond versus the C7-I bond.

Comparing Pathways: The pathway with the lower activation energy will be the kinetically favored one, thus predicting the major regioisomer formed in the reaction.

Studies on other poly-iodinated aromatic compounds have shown that such computational approaches can successfully predict and explain the high regioselectivity observed in experimental outcomes. rsc.org This predictive power is essential for designing efficient and selective synthetic routes to complex quinoline derivatives.

Elucidation of Transition States and Energetic Profiles

Detailed computational studies elucidating the transition states and energetic profiles for reactions specifically involving this compound are not extensively documented in publicly available research. However, the principles of such investigations are well-established in computational chemistry.

Theoretical investigations of reaction mechanisms, such as nucleophilic substitution at the quinoline ring or reactions involving the benzyloxy group, would typically employ quantum mechanical methods like Density Functional Theory (DFT). By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy path from reactants to products.

Key aspects of these theoretical studies would include:

Identification of Stationary Points: This involves locating the reactants, products, and any intermediates, which exist as minima on the potential energy surface.

Transition State Searching: The transition state, a first-order saddle point on the potential energy surface, represents the highest energy barrier along the reaction coordinate. Various algorithms are used to locate this critical geometry.

Frequency Calculations: These calculations are performed to characterize the stationary points. A transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is the correct one for the reaction of interest.

The energetic profile of a reaction provides the relative energies of the reactants, transition state(s), intermediates, and products. The difference in energy between the reactants and the transition state is the activation energy (ΔG‡), a crucial parameter for determining the reaction rate.

Hypothetical Energetic Profile Data for a Substitution Reaction:

The following table illustrates the type of data that would be generated from a computational study on a hypothetical nucleophilic substitution reaction of this compound.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.00 |

| Transition State | +25.3 |

| Intermediate | -5.2 |

| Second Transition State | +15.8 |

| Products | -10.7 |

This is a hypothetical representation and does not reflect actual experimental or computed data for this compound.

Solvent Effects on Spectroscopic Properties and Chemical Reactivity

The surrounding solvent environment can significantly influence the behavior of a molecule like this compound. Solvatochromism, the change in a substance's color (and its UV-Vis absorption spectrum) with a change in solvent polarity, is a key phenomenon that can be investigated computationally.

Computational models are essential for understanding how differential solvation of the ground and excited states of a molecule leads to shifts in its spectroscopic properties. ijcce.ac.irnih.govnih.gov These models can also predict the influence of solvents on reaction rates by calculating the differential solvation of reactants and transition states.

The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a widely used and effective method for modeling solvent effects in quantum chemical calculations. nih.gov In this model, the solvent is represented as a continuous, polarizable dielectric medium, and the solute is placed within a cavity carved out of this medium.

How IEFPCM Works:

A cavity is defined around the solute molecule, typically based on its van der Waals surface.

The solute's charge distribution polarizes the surrounding dielectric continuum (the solvent).

This polarization of the solvent, in turn, creates a reaction field that interacts with the solute's charge distribution.

The mutual polarization between the solute and the solvent is calculated self-consistently, and the resulting solvation energy is incorporated into the total energy of the solute.

This approach allows for the calculation of molecular properties, such as geometries, energies, and spectroscopic parameters, in the presence of a solvent.

Application to this compound:

While specific IEFPCM studies on this compound are not readily found, the methodology can be applied to predict its behavior in various solvents. For instance, by performing Time-Dependent Density Functional Theory (TD-DFT) calculations combined with IEFPCM, one could predict the UV-Vis absorption maxima in different solvents.

Illustrative Data from a Hypothetical TD-DFT/IEFPCM Study:

The table below presents hypothetical data on the predicted maximum absorption wavelength (λmax) of this compound in solvents of varying polarity, as would be obtained from a TD-DFT/IEFPCM study.

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |

| n-Hexane | 1.88 | 315 |

| Dichloromethane | 8.93 | 324 |

| Ethanol | 24.55 | 330 |

| Acetonitrile | 37.5 | 332 |

| Water | 80.1 | 335 |

This table contains hypothetical data for illustrative purposes. The trend of a red shift (bathochromic shift) in λmax with increasing solvent polarity is a common observation for molecules where the excited state is more polar than the ground state.

Vi. Derivatization and Scaffold Functionalization Leveraging 8 Benzyloxy 5,7 Diiodoquinoline

Synthesis of Diverse Quinoline (B57606) Conjugates for Chemical Research

The presence of the benzyloxy protecting group on the 8-position is crucial as it prevents unwanted side reactions of the phenolic hydroxyl group, thereby enabling clean and selective reactions at the C5 and C7 positions. One of the most effective methods for the initial functionalization of 8-(benzyloxy)-5,7-diiodoquinoline is palladium-catalyzed aminocarbonylation.

Research has demonstrated that this reaction can be performed with high regioselectivity, targeting the C5 position while leaving the C7 iodo group intact. This selective transformation yields a range of 5-carboxamido-7-iodo-8-benzyloxyquinoline derivatives. mdpi.com The reaction involves the use of carbon monoxide and various primary or secondary amines as nucleophiles in the presence of a palladium catalyst. This approach allows for the introduction of a wide variety of amide functionalities at the C5 position, leading to a diverse set of quinoline conjugates. mdpi.com

The general reaction scheme for this selective aminocarbonylation is as follows:

General Reaction for Selective Aminocarbonylation

Table 1: Examples of Amine Nucleophiles Used in the Synthesis of 5-Carboxamido-7-iodo-8-benzyloxyquinoline Derivatives

This interactive table showcases various amines that can be used to generate diverse quinoline conjugates, illustrating the flexibility of the aminocarbonylation reaction.

| Amine Nucleophile | Resulting C5-Substituent | Class of Conjugate |

| tert-Butylamine (B42293) | -CO-NH-C(CH₃)₃ | N-tert-Butylcarboxamide |

| Morpholine | -CO-N(CH₂CH₂)₂O | Morpholine-carboxamide |

| Piperidine | -CO-N(CH₂)₅ | Piperidine-carboxamide |

| Glycine ethyl ester | -CO-NH-CH₂-COOEt | Carboxamide-amino acid ester |

| Aniline | -CO-NH-Ph | N-Phenylcarboxamide (Anilide) |

This selective functionalization is a key first step, creating a new set of building blocks where the remaining iodine at the C7 position is available for subsequent chemical modifications.

Development of Building Blocks for Complex Molecular Architectures

The 5-carboxamido-7-iodo-8-benzyloxyquinoline derivatives synthesized via selective aminocarbonylation are themselves valuable intermediates for constructing more complex molecules. The untouched iodoarene functionality at the C7 position serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira-Hagihara, and Heck reactions. mdpi.com

This sequential functionalization strategy allows for the precise and controlled introduction of different chemical moieties at both the C5 and C7 positions. For instance, after introducing an amide at C5, a Suzuki coupling could be employed to introduce an aryl or heteroaryl group at C7. Alternatively, a Sonogashira coupling could install an alkyne group, which can then be used in further transformations like click chemistry to build even more elaborate structures.

This step-wise approach provides a powerful platform for generating molecules with a high degree of structural complexity and diversity, starting from the common this compound precursor.

Table 2: Potential Sequential Functionalization of this compound

This table outlines a hypothetical, yet chemically sound, pathway for creating complex molecules, demonstrating the utility of the diiodo scaffold as a versatile building block.

| Step | Reaction | Position | Reagents | Resulting Intermediate/Product |

| 1 | Selective Aminocarbonylation | C5 | CO, R¹R²NH, Pd catalyst | 5-(R¹R²N-carbonyl)-7-iodo-8-(benzyloxy)quinoline |

| 2 | Suzuki Coupling | C7 | R³-B(OH)₂, Pd catalyst, Base | 5-(R¹R²N-carbonyl)-7-(R³)-8-(benzyloxy)quinoline |

| 3 | Sonogashira Coupling | C7 | R⁴-C≡CH, Pd/Cu catalyst, Base | 5-(R¹R²N-carbonyl)-7-(R⁴-C≡C)-8-(benzyloxy)quinoline |

| 4 | Debenzylation | C8 | H₂, Pd/C or other methods | 5-(Substituted)-7-(Substituted)-8-hydroxyquinoline |

Exploration of Chemical Libraries Based on the Functionalized Diiodoquinoline Core

The ability to selectively and sequentially functionalize the this compound scaffold at two distinct positions makes it an ideal core structure for combinatorial chemistry and the generation of chemical libraries. nih.govnih.gov A chemical library is a large collection of structurally diverse compounds that can be screened for biological activity to identify new drug leads or chemical probes. researchgate.netresearchgate.net

Starting with the diiodo scaffold, a large number of derivatives can be synthesized in a systematic manner. In the first step, a variety of amines can be used in the aminocarbonylation reaction to create a library of 5-carboxamido-7-iodo intermediates. Each of these intermediates can then be subjected to a second diversification step, for example, by reacting them with a library of boronic acids in a Suzuki coupling reaction.

This two-dimensional diversification approach allows for the rapid generation of a large matrix of unique compounds from a single, versatile starting material. For example, reacting 20 different amines in the first step, followed by coupling each of the 20 products with 20 different boronic acids, would result in a library of 400 distinct, complex quinoline derivatives. The final deprotection of the benzyloxy group can add another layer of diversity or provide the final bioactive molecule. This strategy significantly expands the accessible chemical space for drug discovery and chemical biology research, all based on the functionalized diiodoquinoline core. nih.govnih.gov

Vii. Future Directions and Emerging Research Avenues for 8 Benzyloxy 5,7 Diiodoquinoline Chemistry

Development of Novel Catalytic Systems for Enhanced Functionalization

The functionalization of the 8-(benzyloxy)-5,7-diiodoquinoline core has been selectively achieved through palladium-catalyzed aminocarbonylation. nih.govuc.pt This reaction proceeds with high regioselectivity, targeting the iodo-substituent at the C5 position to yield 5-carboxamido-7-iodo-8-benzyloxyquinolines, leaving the C7-iodo group available for subsequent modifications. nih.govuc.pt The development of novel catalytic systems is a promising avenue to further expand the synthetic utility of this scaffold.

Future research could focus on leveraging other transition-metal catalysts to achieve alternative or more complex functionalizations. For instance, rhodium- and copper-catalyzed C-H activation strategies, which have been successfully applied to other quinoline (B57606) systems, could be explored for the direct introduction of new substituents at various positions on the quinoline core of this compound. beilstein-journals.orgresearchgate.net The development of metal-free catalytic systems also presents a sustainable alternative for the functionalization of quinolines and could be extended to this specific di-iodinated derivative. chemrxiv.orgnih.gov

A key area of future investigation will be the further functionalization of the 7-iodo position of the 5-carboxamido-7-iodo-8-benzyloxyquinoline intermediates. This could be achieved through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, to introduce a wide array of aryl, alkynyl, or amino moieties, respectively. The exploration of earth-abundant metal catalysts, such as iron or cobalt, for these cross-coupling reactions would align with the principles of green chemistry. dicp.ac.cnresearchgate.net

The table below summarizes potential catalytic transformations for the functionalization of this compound and its derivatives.

| Position | Reaction Type | Potential Catalyst Systems | Potential Products |

| C5-Iodo | Aminocarbonylation | Palladium(0) complexes | 5-Carboxamido-7-iodo-8-benzyloxyquinolines |

| C7-Iodo | Suzuki Coupling | Palladium, Nickel, Iron | 5-Carboxamido-7-aryl-8-benzyloxyquinolines |

| C7-Iodo | Sonogashira Coupling | Palladium/Copper | 5-Carboxamido-7-alkynyl-8-benzyloxyquinolines |

| C7-Iodo | Buchwald-Hartwig Amination | Palladium, Copper | 5-Carboxamido-7-amino-8-benzyloxyquinolines |

| Various C-H | C-H Activation | Rhodium, Ruthenium, Iridium | Variously functionalized 8-(benzyloxy)-5,7-diiodoquinolines |

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. The development of methods for the stereoselective synthesis of chiral derivatives of this compound represents a significant and largely unexplored research frontier.

One promising approach is the use of asymmetric catalysis to introduce chirality. This could involve the enantioselective hydrogenation of the quinoline ring using chiral transition metal complexes, such as those based on iridium or ruthenium with chiral diamine ligands, which have been effective for other quinoline derivatives. nih.govrsc.org Another avenue is the atroposelective synthesis of biaryl compounds where the this compound core is coupled with another aromatic or heteroaromatic ring. The steric hindrance around the C-C bond connecting the two rings can lead to restricted rotation, resulting in stable, chiral atropisomers. researchgate.netresearchgate.net Chiral phosphoric acids and chiral metal complexes have emerged as powerful catalysts for such atroposelective transformations in other quinoline systems. researchgate.netresearchgate.net

The use of chiral auxiliaries temporarily attached to the quinoline scaffold could also direct the stereochemical outcome of subsequent reactions, allowing for the diastereoselective synthesis of complex chiral molecules. mdpi.com After the desired stereocenter is created, the auxiliary can be removed. While the direct stereoselective synthesis from this compound has not been extensively reported, the principles established for other quinolines provide a clear roadmap for future investigations. rsc.orgnih.gov

The table below outlines potential strategies for the stereoselective synthesis of chiral this compound derivatives.

| Chiral Moiety | Synthetic Strategy | Key Reagents/Catalysts | Potential Chiral Products |

| Tetrahydroquinoline | Asymmetric Hydrogenation | Chiral Iridium or Ruthenium complexes | Chiral 1,2,3,4-tetrahydro-8-(benzyloxy)-5,7-diiodoquinolines |

| Biaryl Atropisomers | Atroposelective Cross-Coupling | Chiral Palladium complexes, Chiral Phosphoric Acids | Axially chiral biaryl derivatives |

| Functional Group | Diastereoselective Addition | Chiral auxiliaries | Diastereomerically enriched functionalized derivatives |

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

The integration of continuous flow chemistry and other sustainable synthetic methodologies offers a transformative approach to the synthesis and functionalization of this compound. conferenceproceedings.international Flow chemistry provides numerous advantages over traditional batch processes, including enhanced reaction control, improved safety, and facile scalability. researchgate.netnih.gov

The synthesis of quinoline derivatives has been successfully adapted to continuous flow systems, often leading to higher yields and shorter reaction times. researchgate.net For instance, photochemical flow processes have been utilized for the synthesis of various quinolines. researchgate.netnih.gov These principles could be applied to the synthesis of the this compound core itself or its subsequent functionalization reactions. The precise control over reaction parameters in a flow reactor is particularly beneficial for managing highly exothermic or rapid reactions, which may be encountered during the functionalization of the reactive di-iodo scaffold.

In addition to flow chemistry, the adoption of green chemistry principles is a critical future direction. This includes the use of greener solvents, such as water or ethanol, and the development of catalyst-free or metal-free reaction conditions. rsc.org Recent research has highlighted the use of Brønsted acid functionalized graphitic carbon nitride as a metal-free heterogeneous catalyst for quinoline synthesis. Such sustainable catalysts could be explored for the synthesis of this compound. Furthermore, the use of molecular oxygen as a green oxidant in copper-catalyzed sustainable synthesis of functionalized quinolines presents another promising eco-friendly approach. nih.gov

The table below details potential applications of flow chemistry and sustainable methods in the context of this compound chemistry.

| Process | Methodology | Advantages | Potential Application |

| Synthesis of Core Structure | Continuous Flow Synthesis | Improved yield, reduced reaction time, enhanced safety | Scalable production of this compound |

| Functionalization | Photochemical Flow Reaction | Precise control of irradiation time, improved efficiency | Introduction of photosensitive functional groups |

| Catalysis | Green Catalysts | Reduced environmental impact, catalyst recyclability | Use of earth-abundant metals or metal-free catalysts |

| Solvents | Sustainable Solvents | Reduced toxicity and waste | Reactions in water, ethanol, or ionic liquids |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-(Benzyloxy)-5,7-diiodoquinoline, and how can reaction conditions be optimized?

- Methodology : A regioselective approach involves halogenation of 8-hydroxyquinoline followed by benzyl protection. For diiodination, iodine sources (e.g., I₂ with HNO₃ or KI) under controlled temperature (40–60°C) are effective. Benzylation typically employs NaH and benzyl bromide in anhydrous DMF, with yields improved by inert atmospheres (N₂/Ar) and slow reagent addition. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Characterization by ¹H/¹³C NMR and HRMS is critical to confirm substitution patterns and rule out byproducts .

Q. How should researchers characterize the vibrational spectra of halogenated quinoline derivatives like this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies and intensities. Compare computed IR/Raman spectra with experimental data to assign bands (e.g., C-I stretching at 500–600 cm⁻¹, C-O-Benzyl at ~1200 cm⁻¹). Discrepancies between theory and experiment may arise from solvent effects or crystal packing; mitigate by using polarizable continuum models (PCM) for solvent corrections or single-crystal XRD for solid-state comparisons .

Q. What analytical applications are feasible for this compound in metal ion detection?

- Methodology : The compound’s quinoline backbone and iodine substituents enable chelation with transition metals (e.g., Cu²⁺, Zn²⁺). Design fluorometric assays by testing quenching/enhancement of fluorescence upon metal binding. Optimize pH (5–7) and solvent (acetonitrile/water mixtures) to stabilize metal-ligand complexes. Validate selectivity via competition assays with EDTA or other chelators .

Advanced Research Questions

Q. How do iodine and benzyloxy substituents influence the electronic and steric properties of quinoline derivatives?

- Methodology : Conduct computational studies (DFT or TD-DFT) to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Compare with chloro/bromo analogs to quantify electron-withdrawing effects of iodine. Experimentally, UV-Vis spectroscopy (solvatochromism) and cyclic voltammetry reveal substituent impacts on redox potentials and charge-transfer efficiency. Steric effects from the benzyl group can be assessed via X-ray crystallography or NOESY NMR .

Q. What strategies resolve contradictions in reported spectroscopic data for halogenated quinolines?

- Methodology : Cross-validate conflicting data (e.g., NMR shifts, fluorescence quantum yields) by replicating experiments under standardized conditions (solvent, concentration, temperature). Use high-field NMR (500+ MHz) and deuterated solvents to minimize artifacts. For computational disagreements, re-optimize geometries with larger basis sets (e.g., 6-311++G**) or hybrid functionals (e.g., CAM-B3LYP). Publish negative results to clarify reproducibility challenges .

Q. How can regioselectivity be controlled during diiodination of 8-hydroxyquinoline derivatives?

- Methodology : Steric and electronic factors govern iodination sites. Use directing groups (e.g., -OH, -O-Benzyl) to favor para/ortho substitution. Kinetic vs. thermodynamic control can be exploited: lower temperatures (0–25°C) favor 5-iodo intermediates, while prolonged heating (60°C) drives 7-iodination. Monitor reaction progress via LC-MS and adjust stoichiometry (I₂:substrate ratio) to suppress over-iodination .

Q. What mechanistic insights explain the antimicrobial activity of this compound?

- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying halogens (Cl, Br) or substituent positions. Assess antimicrobial efficacy via MIC assays against Gram± bacteria and fungi. Molecular docking with target enzymes (e.g., cytochrome P450, DNA gyrase) identifies binding modes. Validate hypotheses with knockout microbial strains or fluorescence-based viability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.